N-Boc-N-methylethylenediamine
Overview
Description
N-Boc-N-methylethylenediamine is a chemical compound that is derived from ethylenediamine where one of the amine groups has been methylated and the other has been protected with a tert-butoxycarbonyl (Boc) group. This compound is of interest in the field of organic chemistry due to its utility in the synthesis of various chemical structures, particularly in the preparation of peptides and other complex molecules.
Synthesis Analysis
The synthesis of N-Boc-N-methylethylenediamine derivatives has been reported in several studies. For instance, a method for the selective mono-Boc protection of N-methylethylenediamine has been developed, yielding N1-Methyl-N2-t-butoxycarbonylethylenediamine with a total yield of 70.9% . Another derivative, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, was synthesized from L-homoserine with an overall yield of 35%, demonstrating the feasibility of incorporating such derivatives into peptides .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-N-methylethylenediamine is not directly discussed in the provided papers, the structure of related compounds such as methylamine-borane complexes has been investigated using techniques like gas-phase electron diffraction and quantum chemical calculations . These studies provide insights into the molecular geometry and intermolecular interactions of similar compounds, which can be extrapolated to understand the structural aspects of N-Boc-N-methylethylenediamine.
Chemical Reactions Analysis
N-Boc-N-methylethylenediamine and its derivatives are versatile intermediates in chemical synthesis. For example, the tri-negative anion of a related compound, N′-methylethylenediamine-N,N,N′-triacetic acid, forms stable complexes with metal ions such as copper and calcium . This indicates that N-Boc-N-methylethylenediamine could potentially be used to form stable complexes with metals, which is valuable in the field of coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-N-methylethylenediamine derivatives can be inferred from related compounds. For instance, N′-methylethylenediamine-N,N,N′-triacetic acid has a melting point range of 204-206°C and pKa values of approximately 2.5, 5.4, and 10.3 . These properties are important for understanding the behavior of these compounds under different conditions and for their application in various chemical reactions.
Safety And Hazards
N-Boc-N-methylethylenediamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJVBVKFXDHFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923823 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methylethylenediamine | |
CAS RN |
121492-06-6 | |
Record name | tert-Butyl (2-aminoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-aminoethyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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